Oseltamivir-13C2,d3 Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

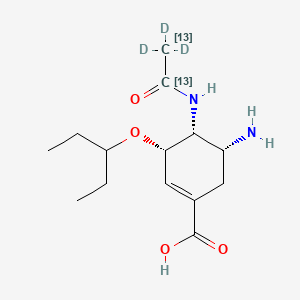

Oseltamivir-13C2,d3 Acid is a labeled analogue of Oseltamivir Acid, which is the active metabolite of Oseltamivir Phosphate. Oseltamivir Acid is known for its antiviral properties, particularly against influenza viruses A and B. The compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, including pharmacokinetic studies and metabolic research .

Preparation Methods

The synthesis of Oseltamivir-13C2,d3 Acid involves the incorporation of stable isotopes of carbon and hydrogen into the Oseltamivir Acid molecule. One common method for preparing Oseltamivir and its isomers involves the use of neighboring group participation at room temperature under Mitsunobu reaction conditions . This method is efficient, mild, and suitable for industrial production. The process typically involves the use of triphenylphosphine and azodicarboxylic acid as reagents .

Chemical Reactions Analysis

Chemical Reactions

Oseltamivir-13C2,d3 Acid participates in various chemical reactions similar to its non-labeled counterpart. These reactions are crucial for understanding its behavior in biological systems and its mechanism of action.

-

Hydrolysis: In aqueous solutions, oseltamivir-13C2,d3 phosphate undergoes hydrolysis. The reactions are typically monitored using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to analyze product formation and stability.

-

Neuraminidase Inhibition: Oseltamivir and its derivatives, including this compound, function by inhibiting neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. By blocking this enzyme, oseltamivir effectively reduces viral spread within the host. Oseltamivir is an analog of sialic acid, so the neuraminidase enzyme binds to oseltamivir instead of sialic acid, which helps new virions exit the cell .

-

The kinetics of these reactions can be studied using mass spectrometry, which allows researchers to monitor changes in concentration over time and assess metabolic pathways involving this labeled compound.

-

Impact of E119V Mutation on Oseltamivir Binding

The E119V mutation affects oseltamivir resistance in influenza. Oseltamivir exhibits a greater binding affinity for the wildtype relative to the E119V mutant . The decrease in binding affinity is consistent with confirming that the E119V mutation conferred lower conformational stability and weaker protein–ligand interactions .

-

The wildtype Glu 119-oseltamivir complex showed hydrogen bonding, while the mutant Val 119-oseltamivir complex did not show a hydrogen bond percentage occupancy, suggesting that the E119V mutation induced a loss of hydrogen bond interactions between oseltamivir and Val 119, which might have reduced the binding affinity .

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. The use of Oseltamivir-13C2,d3 acid in pharmacokinetic studies provides insights into the drug's behavior in biological systems.

Case Study: Pediatric Pharmacokinetics

A study evaluated the pharmacokinetics of oseltamivir in pediatric patients. The research aimed to determine appropriate dosing regimens to achieve therapeutic levels of oseltamivir carboxylate, its active metabolite. The study included various age cohorts, adjusting dosages based on weight and age to maintain target exposure levels .

| Cohort | Age Range | Target AUC (ng*hr/mL) | Dosage Adjustments |

|---|---|---|---|

| I | 12-23 months | 2,660 - 7,700 | Based on weight |

| II | 9-11 months | 2,660 - 7,700 | Based on weight |

| III | 6-8 months | 2,660 - 7,700 | Based on weight |

| IV | 3-5 months | 2,660 - 7,700 | Based on weight |

| V | 0-2 months | 2,660 - 7,700 | Based on weight |

Metabolic Studies

This compound is instrumental in metabolic studies that track the drug's transformation within the body. This isotopic labeling allows researchers to trace metabolic pathways and identify metabolites accurately.

Case Study: Hydrolysis Mechanism

Research has shown that oseltamivir is activated by hydrolysis through carboxylesterase enzymes. By using this compound in conjunction with human liver microsomes, scientists were able to quantify the rate of hydrolysis and identify genetic variants of carboxylesterase that affect drug activation .

Virology Research

The application of this compound extends into virology, particularly in studying influenza virus resistance mechanisms. This compound can help researchers understand how viral mutations affect drug efficacy.

Case Study: Viral Resistance in Obese Mice

A study investigated the efficacy of oseltamivir in genetically obese mice infected with influenza viruses. The results indicated that oseltamivir treatment did not improve viral clearance and led to increased genetic diversity among the viral populations treated with the drug .

| Parameter | Lean Mice (Treated) | Obese Mice (Treated) |

|---|---|---|

| Viral Clearance Rate | Improved | No Improvement |

| Genetic Diversity (Shannon's Entropy) | Reduced (1.24) | Increased (3.27) |

Clinical Effectiveness Studies

This compound has been used in clinical effectiveness studies to evaluate its impact on symptom relief during influenza infections.

Case Study: Symptom Relief Analysis

A clinical trial assessed the effectiveness of oseltamivir in children with influenza-like symptoms. The study found no significant differences in symptom relief between treated and untreated groups except for a slight reduction in diarrhea incidence among treated patients .

Mechanism of Action

Oseltamivir-13C2,d3 Acid exerts its effects by inhibiting the activity of the viral neuraminidase enzyme found on the surface of influenza viruses. This inhibition prevents the budding of new viral particles from the host cell, thereby reducing viral replication and infectivity . The molecular targets involved include the neuraminidase enzymes of influenza viruses A and B .

Comparison with Similar Compounds

Oseltamivir-13C2,d3 Acid is unique due to its stable isotope labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. Similar compounds include:

Oseltamivir Acid: The non-labeled active metabolite of Oseltamivir Phosphate.

Oseltamivir Acid-d3: Labeled with deuterium only.

Oseltamivir Acid-13C: Labeled with carbon-13 only.

These similar compounds share the same antiviral properties but differ in their labeling, which affects their specific applications in research.

Properties

Molecular Formula |

C14H24N2O4 |

|---|---|

Molecular Weight |

289.36 g/mol |

IUPAC Name |

(3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13-/m1/s1/i3+1D3,8+1 |

InChI Key |

NENPYTRHICXVCS-IPFGNOKOSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)O)N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.